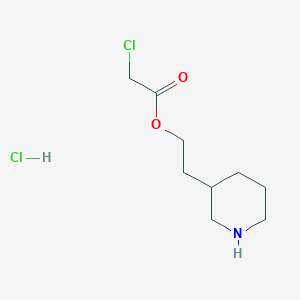

2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-3-ylethyl 2-chloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2.ClH/c10-6-9(12)13-5-3-8-2-1-4-11-7-8;/h8,11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWIOHGBSJTOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route Overview

The synthesis of 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride typically involves:

- Preparation or acquisition of 3-piperidinylethanol or its derivatives.

- Esterification or reaction with 2-chloroacetyl chloride or 2-chloroacetic acid derivatives.

- Formation of the hydrochloride salt to enhance stability and crystallinity.

Preparation of 2-chloroethylamine Hydrochloride as a Key Intermediate

A crucial intermediate in the synthesis is 2-chloroethylamine hydrochloride , which can be prepared by the following method, as detailed in patent CN108003036B:

- Step 1: Ethanolamine is added to a reaction vessel and stirred. Hydrogen chloride gas is introduced at room temperature until the system pH reaches 2-3. This forms ethanolamine hydrochloride.

- Step 2: An organic acid (e.g., propionic acid, butyric acid, glutaric acid, or adipic acid) is added, and the mixture is heated to 120-160 °C. Hydrogen chloride gas is introduced again while distilling off water formed in the reaction.

- Step 3: After 2-5 hours of reaction, heating and gas introduction are stopped. The mixture is cooled, absolute ethanol is added, and the solid product is filtered and vacuum-dried at 50-60 °C to yield 2-chloroethylamine hydrochloride with yields around 90.5% and purity above 99% by GC analysis.

This method is characterized by precise control of hydrogen chloride gas flow (300-500 mL/min), reaction temperature, and pH, ensuring high purity and yield of the intermediate.

| Step | Operation | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of ethanolamine with HCl gas | Room temperature, pH 2-3, HCl flow 300-500 mL/min, 45-75 min | Formation of ethanolamine hydrochloride |

| 2 | Addition of organic acid and heating with HCl gas | 120-160 °C, 2-5 hours, simultaneous distillation of water | Formation of 2-chloroethylamine hydrochloride |

| 3 | Cooling, addition of absolute ethanol, filtration, drying | 50-60 °C vacuum drying | Solid 2-chloroethylamine hydrochloride, 90.5% yield, >99% purity |

Synthesis of 2-(3-Piperidinyl)ethyl 2-chloroacetate Hydrochloride

Building on the intermediate above, the preparation of the target compound involves:

- Alkylation or esterification of 3-piperidinylethanol or 3-piperidinylethyl derivatives with 2-chloroacetyl chloride or ethyl 2-chloroacetate.

- Reaction is typically conducted in an organic solvent such as acetonitrile or ethanol under reflux conditions.

- The hydrochloride salt is formed by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Purification involves crystallization or filtration and drying under controlled temperature and vacuum.

A related example from patent CN101723879A describes the synthesis of (R)-3-ethyl piperidine hydrochloride via reaction of 3-pyridine ethyl acetate with benzyl chloride in acetonitrile at 80-90 °C reflux for 10-16 hours, followed by solvent removal and washing to obtain high-purity product with 95% yield. This illustrates the typical conditions for piperidine derivative alkylation relevant to our compound.

Use of Ethyl 2-chloroacetate in Synthesis

Ethyl 2-chloroacetate is a common reagent for introducing the 2-chloroacetate moiety. Its preparation and use are well documented:

- Reaction with amines such as 3-piperidinylethanol under reflux in ethanol at 100 °C for extended periods (up to 48 hours) with molecular sieves to remove water.

- Purification by silica gel chromatography yields products with about 54% yield and high purity.

- Reaction conditions are carefully controlled to optimize yield and minimize side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Ethanolamine, 3-piperidinylethanol, 2-chloroacetyl chloride or ethyl 2-chloroacetate |

| Solvents | Ethanol, acetonitrile, absolute ethanol |

| Reaction temperature | Room temperature to 160 °C depending on step |

| Reaction time | 45 min to 5 hours for intermediate formation; up to 48 hours for esterification |

| Gas flow | Hydrogen chloride gas at 300-500 mL/min for intermediate formation |

| Purification | Filtration, vacuum drying at 50-60 °C, silica gel chromatography |

| Yield | Intermediate 90.5% (2-chloroethylamine hydrochloride); final compound varies (~54% in related esterifications) |

| Purity | >99% by GC and chromatographic methods |

Research Findings and Considerations

- The preparation requires careful control of pH and hydrogen chloride gas flow to avoid side reactions.

- Organic acids used during intermediate synthesis affect reaction kinetics and yield.

- Removal of water by distillation during reaction is critical to drive the equilibrium toward product formation.

- The hydrochloride salt form improves compound stability and handling.

- Extended reflux and use of molecular sieves improve esterification yields with ethyl 2-chloroacetate.

- Purification steps are essential to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted piperidine derivatives.

Hydrolysis: 3-piperidinol and chloroacetic acid.

Oxidation: Piperidone derivatives.

Reduction: Reduced piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties, particularly its interactions with neurotransmitter systems. The piperidine structure is known for its ability to modulate acetylcholine receptors, which are crucial in various neurological conditions.

Case Studies and Research Findings

- Neurological Disorders : Research has indicated that 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride may exhibit anticholinergic effects, making it a candidate for treating conditions like Parkinson's disease and other movement disorders. For instance, studies have shown that structural analogs of piperidine derivatives can modify disease progression in models of Parkinson's disease by affecting synaptic functions related to alpha-synuclein aggregation .

- Antimicrobial Applications : The compound has also been explored for its efficacy against various pathogens. Antimicrobial agents derived from piperidine structures have shown promise in combating resistant strains of bacteria, including Staphylococcus aureus .

Synthesis and Chemical Properties

The synthesis of 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride typically involves nucleophilic substitution reactions. The chloroacetate group reacts with various nucleophiles, leading to the formation of diverse derivatives that may enhance its pharmacological profile.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride against structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Piperidinyl)ethyl 2-chloroacetate | Similar core structure; different substitution | Notable anticholinergic activity |

| Ethyl chloroacetate | Lacks nitrogen heterocycle; simpler structure | Primarily used as a solvent |

This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity and therapeutic potential.

Future Directions and Research Opportunities

Given its potential applications, further research is warranted to explore the full spectrum of biological activities associated with 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride. Future studies could focus on:

- Mechanistic Studies : Understanding the exact mechanisms by which this compound interacts with neurotransmitter systems.

- Clinical Trials : Conducting trials to evaluate its efficacy and safety in human subjects for neurological conditions.

- Formulation Development : Investigating the formulation of this compound in drug delivery systems to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride involves its interaction with biological targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing it to bind to specific sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Heterocyclic Core :

- Piperidine vs. Pyridine : Piperidine derivatives (e.g., 16780-05-5) exhibit saturated six-membered rings, enhancing conformational flexibility and basicity, whereas pyridine analogs (e.g., 179811-55-3) possess aromaticity, influencing π-π stacking in drug-receptor interactions .

- Substituent Position : Methyl substitution at the piperidine-3-position (1630907-26-4) increases steric bulk and lipophilicity compared to unsubstituted analogs .

Functional Group Reactivity: The chloroacetate group in the target compound enables nucleophilic displacement (e.g., with amines or thiols), a feature absent in hydroxy- or amino-substituted analogs (e.g., 1050208-10-0, 179811-55-3) . Ethyl esters (e.g., 16780-05-5) generally exhibit slower hydrolysis rates than methyl esters (e.g., 179811-55-3), affecting metabolic stability .

Biological Activity

2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that include a piperidine ring and a chloroacetate moiety. This compound is primarily explored for its interactions with neurotransmitter systems and its potential therapeutic applications.

- Molecular Formula : C₉H₁₄ClN₁O₂

- CAS Number : 1220020-73-4

- Classification : Alkyl halides and amine derivatives

The biological activity of 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride is largely attributed to its ability to interact with various neurotransmitter receptors, particularly muscarinic and nicotinic acetylcholine receptors. The piperidine structure enhances binding affinity, facilitating modulation of synaptic transmission and influencing neurochemical pathways.

Key Mechanisms:

- Receptor Interaction : The compound may mimic neurotransmitters, leading to activation or inhibition of receptor pathways.

- Enzyme Modulation : It has been suggested that the compound can affect enzyme activity, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic signaling.

Biological Activity Overview

Research indicates that compounds containing piperidine structures often exhibit notable pharmacological activities. Below are specific areas where 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride has shown potential:

1. Cancer Therapy

Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, certain piperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to standard treatments like bleomycin .

2. Neurodegenerative Diseases

The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease. Piperidine derivatives have been associated with improved brain exposure and dual inhibition of cholinesterase enzymes, which are vital for cognitive function .

Case Studies

Several studies illustrate the biological effects and therapeutic potentials of similar piperidine compounds:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride with high purity?

- Methodology : Utilize nucleophilic substitution between 2-chloroacetyl chloride and 3-piperidinylethanol under controlled conditions (e.g., inert atmosphere, low temperature). Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

- Optimization : Apply statistical experimental design (e.g., factorial design) to identify critical parameters (molar ratios, temperature, solvent system) affecting yield. For example, a central composite design can reduce experimental runs while maximizing data resolution .

Q. What analytical techniques are recommended for characterizing this compound and validating its structural integrity?

- Characterization :

- NMR : Use H and C NMR to confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-adjacent protons) and ester/chloroacetate moieties.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak at m/z corresponding to CHClNO).

- XRD : For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust/aerosols.

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store in a tightly sealed container away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational methods enhance the design of experiments (DoE) for optimizing reaction pathways involving this compound?

- Approach : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. For example, ICReDD’s methodology integrates reaction path searches and experimental data feedback to prioritize viable synthetic routes .

- Case Study : Use Gaussian or ORCA software to model nucleophilic attack kinetics, identifying steric/electronic barriers in piperidine-ester formation. Validate predictions with small-scale trials .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Systematic Evaluation :

Variable Control : Compare studies for differences in assay conditions (e.g., pH, solvent, cell lines).

Dose-Response Analysis : Replicate experiments across multiple concentrations to assess reproducibility.

Mechanistic Studies : Use isotopic labeling (e.g., C-tracing) or knockout models to isolate metabolic pathways .

- Statistical Tools : Apply meta-analysis to quantify variability sources (e.g., random-effects models) .

Q. What methodologies are effective for studying the compound’s stability under varying environmental conditions (e.g., pH, temperature)?

- Stability Testing :

- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for hydrolytic stability; UV light for photodegradation). Monitor degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from high-temperature stability data .

Q. How can this compound be functionalized to explore structure-activity relationships (SAR) in medicinal chemistry applications?

- Derivatization Strategies :

- Ester Modification : Replace the chloroacetate group with other electrophiles (e.g., bromoacetate) to assess reactivity trends.

- Piperidine Substitution : Introduce alkyl or aryl groups to the piperidine ring and evaluate changes in receptor binding (e.g., via molecular docking simulations) .

Methodological Resources

- Experimental Design : Leverage tools like JMP or Minitab for factorial designs to minimize resource expenditure while maximizing data quality .

- Data Contradiction Resolution : Cross-reference datasets with PubChem or EPA DSSTox entries to identify outliers or methodological discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.